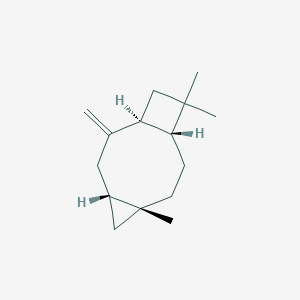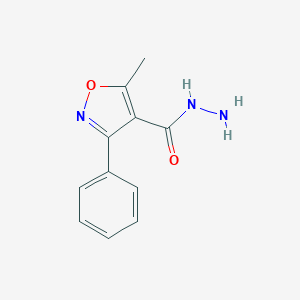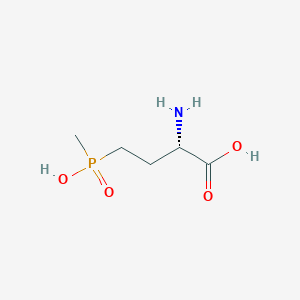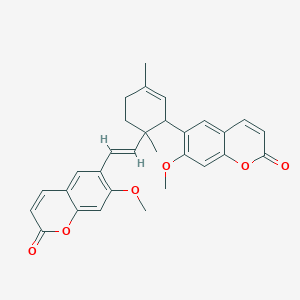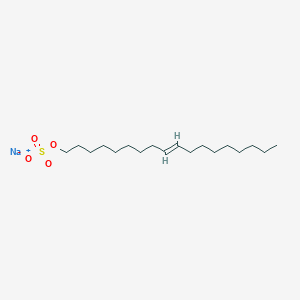
Sodium 9-octadecenyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 9-octadecenyl sulphate (SOS) is a synthetic surfactant that has gained significant attention in scientific research due to its unique properties. SOS is a long-chain fatty acid derivative that can be synthesized through various methods. The compound has been shown to have a wide range of biochemical and physiological effects, making it a potential candidate for various applications in the research field.
Wirkmechanismus
The mechanism of action of Sodium 9-octadecenyl sulphate is not fully understood, but it is believed to be related to its surfactant properties. The compound has been shown to disrupt the cell membrane of microorganisms, leading to cell death. Sodium 9-octadecenyl sulphate has also been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial and anticancer properties.
Biochemische Und Physiologische Effekte
Sodium 9-octadecenyl sulphate has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in animal models, making it a potential candidate for use in the treatment of various inflammatory diseases. Sodium 9-octadecenyl sulphate has also been shown to improve wound healing in animal models, making it a potential candidate for use in the development of new wound healing therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Sodium 9-octadecenyl sulphate is its unique properties, which make it a potential candidate for various applications in scientific research. However, there are also limitations to its use. Sodium 9-octadecenyl sulphate can be toxic at high concentrations, and its effects may vary depending on the cell type or organism being studied. Additionally, the compound may be difficult to work with due to its hydrophobic nature.
Zukünftige Richtungen
There are many potential future directions for the study of Sodium 9-octadecenyl sulphate. One area of research could focus on the development of new antibiotics based on the compound's antimicrobial properties. Another area of research could focus on the development of new cancer therapies based on the compound's ability to inhibit cancer cell growth. Additionally, further research could be done to better understand the mechanism of action of Sodium 9-octadecenyl sulphate and its potential applications in other areas of scientific research.
Synthesemethoden
Sodium 9-octadecenyl sulphate can be synthesized through various methods, including the reaction of 9-octadecenyl alcohol with sulphuric acid or the reaction of sodium hydroxide with 9-octadecenyl sulphate. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Sodium 9-octadecenyl sulphate has been extensively studied for its potential applications in scientific research. The compound has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. Sodium 9-octadecenyl sulphate has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
16979-51-4 |
|---|---|
Produktname |
Sodium 9-octadecenyl sulphate |
Molekularformel |
C18H35NaO4S |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
sodium;[(E)-octadec-9-enyl] sulfate |
InChI |
InChI=1S/C18H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9+; |
InChI-Schlüssel |
MWZFQMUXPSUDJQ-RRABGKBLSA-M |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
16979-51-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



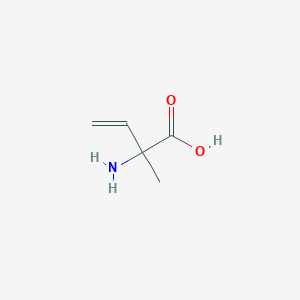
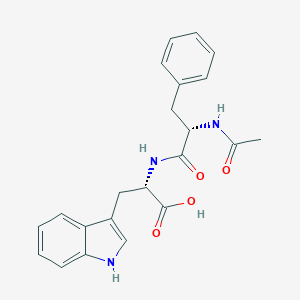
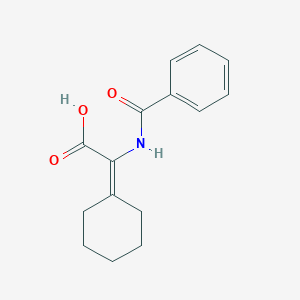
![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

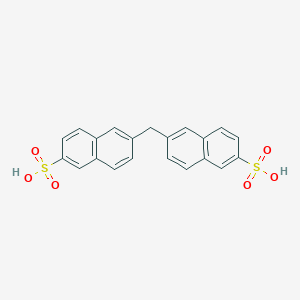
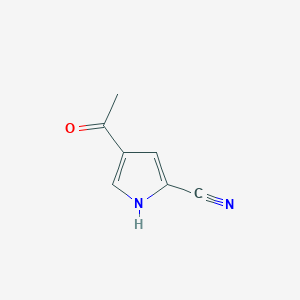

![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)
